N-cyclopropyl-9H-xanthene-9-carboxamide

Description

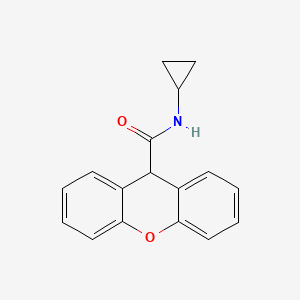

N-cyclopropyl-9H-xanthene-9-carboxamide is a xanthene-derived carboxamide compound characterized by a central tricyclic xanthene core (a fused benzene and oxygen-containing heterocycle) substituted with a cyclopropyl group at the amide nitrogen.

Properties

IUPAC Name |

N-cyclopropyl-9H-xanthene-9-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO2/c19-17(18-11-9-10-11)16-12-5-1-3-7-14(12)20-15-8-4-2-6-13(15)16/h1-8,11,16H,9-10H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVJQKXXAMOHRQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-9H-xanthene-9-carboxamide typically involves the reaction of xanthene derivatives with cyclopropylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to accommodate higher volumes, and additional purification steps are implemented to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-9H-xanthene-9-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: Substitution reactions involve replacing one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, such as temperature, pressure, and solvent choice.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

N-cyclopropyl-9H-xanthene-9-carboxamide has a wide range of scientific research applications, including:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biological targets.

Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-cyclopropyl-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the intended application .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural differences between N-cyclopropyl-9H-xanthene-9-carboxamide and related compounds:

| Compound Name | Core Structure | Substituents | Key Features |

|---|---|---|---|

| This compound | 9H-xanthene | Cyclopropyl group at amide nitrogen | High rigidity; potential for improved binding affinity due to strain energy |

| 9H-Xanthene-3-carboxamide (OPXAZTIFELUVQU) | 9H-xanthene | 8-azabicyclo[3.2.1]oct-3-ylidene group at position 9 | Bicyclic substituent enhances solubility; possible CNS-targeting properties |

| 9H-Xanthene-4-carboxamide (668992-82-3) | 9H-xanthene | - 2,7-di-tert-butyl groups - 5-[2,6-bis(1-oxopropyl)amino]pyridinyl - N-[4-(phenylazo)phenyl] |

Bulky tert-butyl groups improve stability; azo group enables photoresponsive behavior |

Structural Insights :

Functional and Pharmacological Implications

- Bioactivity: Xanthene carboxamides are often explored as kinase inhibitors or DNA intercalators.

- Solubility and Stability: The cyclopropyl group in this compound likely reduces aqueous solubility compared to polar substituents (e.g., aminoalkyl chains in compounds) but enhances metabolic stability .

Q & A

Q. How is high-throughput screening (HTS) adapted for this compound?

- Workflow :

- Library Construction : 384-well plates with 10 µM compound in DMSO.

- Automated Assays : Fluorescence-based kinase inhibition (Z’ factor >0.5) .

- Hit Validation : Dose-response curves (10 nM–100 µM) confirm activity; counter-screens rule out aggregation artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.